7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
Description
Properties
IUPAC Name |
7-fluoro-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8/c1-14-25-18(12-19(26-14)29-6-2-5-24-29)27-7-9-28(10-8-27)20-16-4-3-15(21)11-17(16)22-13-23-20/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPCMLPPDAPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetRET (c-RET) , a receptor tyrosine kinase. RET plays a crucial role in cell survival, proliferation, migration, and differentiation.
Mode of Action
It’s known that similar compounds act as inhibitors of their target proteins. They bind to the active site of the protein, preventing its normal function and leading to altered cellular processes.
Biochemical Pathways
Inhibition of ret can affect multiple signaling pathways, including the mapk/erk, pi3k/akt, and jak/stat pathways. These pathways are involved in cell growth, survival, and differentiation.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body. Metabolism typically occurs in the liver, and excretion is usually through the kidneys.
Result of Action
Inhibition of ret can lead to decreased cell proliferation and increased cell death, particularly in cancer cells with ret mutations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects. .
Biological Activity
The compound 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is part of a class of quinazoline derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can be represented as follows:
This compound features a fluorine atom at the 7-position of the quinazoline ring, which is known to enhance its biological activity by improving binding affinity to target enzymes or receptors.
Research indicates that quinazoline derivatives often exert their effects through the inhibition of key enzymes involved in cellular proliferation and survival. The primary mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrido[2,3-d]pyrimidine derivatives, this compound may inhibit DHFR, crucial for DNA synthesis and repair. Inhibition leads to decreased levels of tetrahydrofolate, impairing nucleotide synthesis and promoting cancer cell apoptosis .
- Tyrosine Kinase Inhibition : Quinazolines are known to inhibit various tyrosine kinases, including those involved in signaling pathways that regulate cell growth and differentiation. This inhibition can suppress tumor growth and metastasis .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can reduce pro-inflammatory cytokines like TNF-alpha, which is beneficial in treating autoimmune diseases .
Biological Activity and Therapeutic Potential
The biological activity of 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline has been explored in various contexts:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound through in vitro and in vivo models:
- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves apoptosis induction via mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma | 5.2 | Apoptosis induction |
| Breast Cancer | 3.8 | Cell cycle arrest |
Neurological Effects
In addition to its anticancer properties, this compound has shown promise in neurological applications:
- Neuroprotective Effects : It has been observed to exhibit neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
Recent case studies illustrate the therapeutic applications of quinazoline derivatives:
- Case Study on Melanoma Treatment : A clinical trial involving patients with advanced melanoma utilized a quinazoline derivative similar to our compound, resulting in a significant reduction in tumor size and improved survival rates .
- Alzheimer's Disease Research : Investigations into the effects of quinazoline-based compounds on cognitive deficits associated with Alzheimer's disease revealed potential benefits in memory retention and cognitive function improvement .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, primarily due to its structural components which include a quinazoline core and pyrazole-pyrimidine derivatives. These features contribute to its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can act as inhibitors of specific kinases involved in cancer progression. For instance, the inhibition of MET kinase has been documented, which is crucial for tumor growth and metastasis . This suggests that the compound may be explored further as a potential anticancer agent.
Androgen Receptor Modulation
The compound's structural analogs have been identified as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly valuable in treating androgen-dependent conditions such as prostate cancer . The ability to selectively modulate androgen receptors presents a promising avenue for developing therapies with reduced side effects compared to traditional androgen therapies.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline in preclinical settings:
Study on MET Kinase Inhibition
A study reported that a related compound demonstrated nanomolar inhibition of MET kinase activity, leading to significant anti-tumor effects in preclinical models. This underscores the potential of quinazoline derivatives in targeted cancer therapies .
SARM Development
Research into SARMs has shown that certain derivatives can effectively treat conditions like castration-resistant prostate cancer (CRPC). These findings suggest that 7-fluoro derivatives could be further developed for clinical applications targeting androgen receptor pathways .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline ring undergoes nucleophilic substitution at electron-deficient positions (C-2, C-4, C-6, C-7). The fluorine atom at C-7 enhances electron withdrawal, activating the ring for reactions with amines, thiols, or alkoxides.
Electrophilic Substitution Reactions
Electrophilic nitration occurs preferentially at the C-6 position of the quinazoline ring due to ring activation by the fluorine substituent.
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C, 2–4 hrs) | 6-Nitro-7-fluoro-4-piperazinylquinazoline |
Piperazine Functionalization
The piperazine nitrogen atoms participate in alkylation or acylation reactions, modifying the compound’s physicochemical properties.
Pyrimidine-Pyrazole Reactivity
The pyrimidine-pyrazole moiety undergoes cyclization and substitution:
Reduction/Oxidation Reactions
The quinazoline core is susceptible to redox transformations:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂/HCl (RT, 2 hrs) | Quinazoline N-oxide derivatives | |
| Reduction | LiAlH₄ (anhydrous ether, reflux) | Dihydroquinazoline intermediates |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-substituted quinazoline derivatives |
Key Mechanistic Insights:
-
Quinazoline Reactivity : Enhanced electrophilicity at C-6/C-8 positions due to fluorine’s electron-withdrawing effect facilitates nitration and nucleophilic attacks .
-
Piperazine Flexibility : Secondary amines enable modular derivatization for optimizing pharmacokinetic properties .
-
Pyrimidine-Pyrazole Stability : The pyrazole ring resists hydrolysis under acidic conditions but undergoes electrophilic substitution at N-1 or C-4 positions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolopyrimidine and Quinazoline Families
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The target compound’s quinazoline core distinguishes it from pyrazolopyrimidine derivatives (e.g., ), which prioritize nucleotide analog properties over kinase inhibition .
- The piperazine linker in the target compound enhances solubility compared to 4-oxy-aniline derivatives (), which may suffer from reduced bioavailability due to rigid aniline groups .
Functional and Pharmacological Comparisons
- Kinase Inhibition : Quinazoline derivatives (e.g., the target compound and ’s intermediate) are linked to EGFR (epidermal growth factor receptor) inhibition, whereas pyrazolopyrimidines () often target purine-binding enzymes like PDE5 .
- Metabolic Stability: The 7-fluoro substituent in the target compound likely improves metabolic stability over non-fluorinated analogues (e.g., ’s aniline derivative), as seen in other fluorinated pharmaceuticals .
- Synthetic Complexity : The target compound’s synthesis involves multi-step coupling of piperazine-pyrimidine-pyrazole with fluorinated quinazoline, contrasting with ’s isomerization-driven routes for pyrazolotriazolopyrimidines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, pyrimidine-piperazine intermediates (e.g., 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl derivatives) are often synthesized using microwave-assisted methods to accelerate reaction kinetics . To optimize efficiency, employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches and identify optimal conditions .
Q. How can structural characterization of this compound be validated, and what analytical techniques are critical?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the piperazine-pyrimidine-quinazoline scaffold . Complement with NMR spectroscopy (¹H/¹³C, 2D COSY/HMBC) to verify substituent positions, particularly the 7-fluoro and pyrazole moieties. High-resolution mass spectrometry (HRMS) and elemental analysis are essential for molecular formula validation. Discrepancies in spectral data (e.g., unexpected coupling patterns) should prompt re-evaluation of synthetic intermediates .
Q. What are the key physicochemical properties (e.g., solubility, pKa) influencing in vitro assays?
- Methodological Answer : Predicted properties include a PSA of ~60.94 Ų (high polarity due to multiple N-atoms) and a pKa of ~13.23 (basic piperazine nitrogen), suggesting moderate solubility in aqueous buffers at physiological pH. Use computational tools (e.g., ACD/Labs) to estimate logP (~2.8) and guide solvent selection for biological testing. Experimental validation via shake-flask methods is recommended to resolve computational vs. empirical contradictions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify key interactions (e.g., hydrogen bonds with the pyrimidine ring). Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinase domains) can predict binding modes. Validate predictions with free-energy perturbation (FEP) simulations to quantify ΔΔG values for substituent modifications .
Q. What strategies address contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using minimum inhibitory concentration (MIC) assays with internal controls (e.g., reference inhibitors). Cross-validate results via orthogonal methods (e.g., SPR for binding kinetics vs. cellular viability assays). Meta-analyses of published IC50 values can identify outliers requiring replication .
Q. How can reaction mechanisms for piperazine-pyrimidine coupling be elucidated under varying conditions?
- Methodological Answer : Use kinetic isotope effects (KIE) and intermediate trapping (e.g., TEMPO for radical pathways) to probe mechanisms. In situ monitoring via FT-IR or Raman spectroscopy can detect transient intermediates. Compare computational reaction pathways (IRC calculations) with experimental data to confirm or revise proposed mechanisms .
Q. What methodologies enable scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer : Implement continuous flow chemistry for piperazine-quinazoline coupling to enhance reproducibility and reduce byproducts. Chiral HPLC or SFC (supercritical fluid chromatography) should monitor enantiomeric excess during asymmetric steps. For thermally sensitive intermediates, leverage microwave-assisted synthesis to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
